molecular formula C4H8O4 B034612 Methyl 2-Hydroxy-2-methoxyacetate CAS No. 19757-97-2

Methyl 2-Hydroxy-2-methoxyacetate

Cat. No. B034612
CAS RN: 19757-97-2
M. Wt: 120.1 g/mol
InChI Key: OVJJVYHDJVQFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl 2-Hydroxy-2-methoxyacetate's synthesis involves several chemical reactions, highlighting its complexity and the versatility of its formation pathways. A study by Percino and Hernández (2007) outlines the reaction of methyl 2-hydroxy-2-methoxy acetate with β-amino alcohols, leading to new acyclic compounds and cyclic compounds under different conditions, showcasing the synthetic versatility of this compound (Percino & Hernández, 2007).

Molecular Structure Analysis

The molecular structure of Methyl 2-Hydroxy-2-methoxyacetate and related compounds has been explored through various spectroscopic methods. For example, Mao et al. (2015) used 1H and 13C NMR, IR, and MS spectroscopy to characterize the title compound, revealing insights into its molecular structure through X-ray crystallography (Mao et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving Methyl 2-Hydroxy-2-methoxyacetate demonstrate its reactivity and potential for further chemical transformations. For instance, Irgashev et al. (2009) reported the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, showcasing the compound's utility in synthesizing diverse chemical structures with significant yields (Irgashev et al., 2009).

Scientific Research Applications

  • Flash photolysis of methyl 2-hydroxyphenyldiazoacetate produces a novel quinone methide precursor with potential applications in organic synthesis and photocatalysis (Chiang, Kresge, & Zhu, 2003).

  • 2-Methoxyestradiol, a derivative, might protect against estrogen-induced cancers potentially through a specific intracellular effector or receptor refractory to estradiol (Zhu & Conney, 1998).

  • Methoxyacetic acid and ethoxyacetic acid, major metabolites of ethylene glycol monomethyl ether and their acetates, increase in concentration after exposure to ethylene glycol monoethyl ether (Groeseneken, Vlem, Veulemans, & Masschelein, 1986).

  • Methyl (Z)-α-methoxyacrylates can be generated from aldehydes, offering potential for biologically active compounds and improved yields (Baati et al., 2009).

  • Methyl methoxyacetate (MMAc) can be industrially produced via dimethoxymethane carbonylation using a highly active and reusable sulfonic acid resin catalyst (Chen et al., 2020).

  • Novozyme435 and methyl methoxyacetate effectively separate 2-heptylamine with high conversion and optical purity (Sun, Dai, Meng, & Deng, 2010).

  • Methyl-2-(N-methyl-N-(2-hydroxyethyl))amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones can be synthesized in one step using a benzene/ (Percino & Hernández, 2007).

  • 2,4-Dichloro-5-methoxy-pyrimidine can be synthesized from methyl methoxyacetate with a 46% total yield and 99.5% purity (Guo-ji, 2009).

  • α-Amino acids can be synthesized in a one-pot method utilizing carbon-carbon bond formation in glyoxylic oxime ether (Miyabe, Yoshioka, Ueda, & Naito, 1998).

Safety And Hazards

When handling “Methyl 2-Hydroxy-2-methoxyacetate”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 2-hydroxy-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJJVYHDJVQFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864900
Record name Acetic acid, 2-hydroxy-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Hydroxy-2-methoxyacetate

CAS RN

19757-97-2
Record name Methyl 2-hydroxy-2-methoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19757-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-2-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-hydroxy-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-Hydroxy-2-methoxyacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Hydroxy-2-methoxyacetate
Reactant of Route 3
Methyl 2-Hydroxy-2-methoxyacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Hydroxy-2-methoxyacetate
Reactant of Route 5
Methyl 2-Hydroxy-2-methoxyacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Hydroxy-2-methoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.